A Comprehensive Technical Guide to 2,4,6-Trimethylbenzonitrile (Mesitonitrile)
A Comprehensive Technical Guide to 2,4,6-Trimethylbenzonitrile (Mesitonitrile)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2,4,6-trimethylbenzonitrile (CAS No. 2571-52-0), also known as mesitonitrile or cyanomesitylene. As a sterically hindered aromatic nitrile, this compound serves as a valuable building block in organic synthesis and holds potential as a scaffold in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, reactivity, and applications, offering field-proven insights and detailed experimental protocols.
Physicochemical and Spectroscopic Profile
2,4,6-Trimethylbenzonitrile is a white to off-white solid at room temperature, characterized by the presence of a nitrile group on a mesitylene (1,3,5-trimethylbenzene) ring.[1][2][3] Its sterically encumbered structure, with methyl groups ortho to the nitrile, imparts unique reactivity and properties compared to less substituted benzonitriles.
Table 1: Physicochemical Properties of 2,4,6-Trimethylbenzonitrile
| Property | Value | Source |
| CAS Number | 2571-52-0 | [3][4] |
| Molecular Formula | C₁₀H₁₁N | [1][2][3] |
| Molecular Weight | 145.20 g/mol | [1][3][5] |
| Melting Point | 50-51 °C | [6] |
| Boiling Point | 260 °C | [6] |
| Appearance | White to off-white solid | N/A |
| Solubility | Slightly soluble in water | [7] |
| IUPAC Name | 2,4,6-trimethylbenzonitrile | [3][4] |
| Synonyms | Mesitonitrile, Cyanomesitylene | [1][3][4] |
Spectroscopic Characterization
Verification of 2,4,6-trimethylbenzonitrile relies on standard spectroscopic techniques. The following data represent the expected spectral characteristics.[3][4][8]
Table 2: Key Spectroscopic Data for 2,4,6-Trimethylbenzonitrile
| Technique | Characteristic Peaks / Signals |
| ¹H NMR (CDCl₃) | δ ~7.0 ppm (s, 2H, Ar-H), δ ~2.5 ppm (s, 6H, ortho-CH₃), δ ~2.3 ppm (s, 3H, para-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~140-142 ppm (Ar-C-CH₃), δ ~130 ppm (Ar-C-H), δ ~118 ppm (C≡N), δ ~115 ppm (Ar-C-CN), δ ~21 ppm (para-CH₃), δ ~20 ppm (ortho-CH₃) |
| IR Spectroscopy | ~2230 cm⁻¹ (strong, sharp C≡N stretch) |
| Mass Spec (EI) | m/z 145 (M⁺), 130 (M⁺ - CH₃) |
Synthesis Methodologies
The synthesis of 2,4,6-trimethylbenzonitrile is most effectively achieved through established transformations of functional groups on the mesitylene core. The two primary routes involve the Sandmeyer reaction starting from the corresponding aniline and the dehydration of the primary amide.
Caption: Key synthetic pathways to 2,4,6-Trimethylbenzonitrile.
Method 1: The Sandmeyer Reaction
The Sandmeyer reaction provides a robust method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[9][10][11] This multi-step process begins with the synthesis of the precursor, 2,4,6-trimethylaniline, from mesitylene.
Causality in Experimental Design:
-
Diazotization: The reaction of 2,4,6-trimethylaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) must be conducted at low temperatures (0–5 °C).[12][13] This is critical because aryl diazonium salts are unstable and can decompose prematurely at higher temperatures, leading to phenol byproducts and reduced yields.[13]
-
Cyanation: The displacement of the diazonium group is catalyzed by copper(I) cyanide. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.[9] The aryl radical then reacts with the cyanide bound to the copper to form the target benzonitrile and regenerate the copper(I) catalyst.
Experimental Protocol: Synthesis via Sandmeyer Reaction
Caption: Experimental workflow for the Sandmeyer synthesis.
-
Diazotization: In a beaker, suspend 2,4,6-trimethylaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring. A fine precipitate of the aniline hydrochloride salt will form.[12]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline suspension. The rate of addition must be controlled to maintain the internal temperature below 5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for 15-30 minutes.
-
Sandmeyer Reaction: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide in water. Cool this solution to 0-5 °C.
-
With vigorous stirring, slowly add the cold diazonium salt solution to the cyanide solution.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with dilute sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Method 2: Dehydration of 2,4,6-Trimethylbenzamide
A more direct route to nitriles is the dehydration of the corresponding primary amide.[14] This method is effective for substrates where the primary amide is readily available. 2,4,6-Trimethylbenzamide can be synthesized from the corresponding acid chloride or by other standard amidation methods.
Causality in Experimental Design:
-
Choice of Dehydrating Agent: A variety of reagents can effect this transformation, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), trifluoroacetic anhydride (TFAA), or Burgess reagent. The choice depends on the scale, substrate tolerance, and desired reaction conditions. For instance, Hexamethylphosphoric triamide (HMPT) can be used at high temperatures (220-240 °C) to dehydrate amides in good yields.[14] The mechanism often involves the activation of the amide oxygen, converting it into a better leaving group, followed by elimination to form the nitrile.
Experimental Protocol: Dehydration of 2,4,6-Trimethylbenzamide with P₂O₅
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a drying tube, combine 2,4,6-trimethylbenzamide (1.0 eq) and phosphorus pentoxide (P₂O₅, ~1.5 eq).[15][16]
-
Reaction: Heat the solid mixture gently under vacuum (or with a slow stream of inert gas) using a sand bath or heating mantle. The product will begin to sublime or distill from the reaction mixture.
-
Isolation: Collect the sublimate on a cold finger or in the cooler parts of the apparatus. Alternatively, the reaction can be performed in a high-boiling inert solvent, followed by distillation of the product.
-
Purification: The collected solid is typically of high purity. If necessary, it can be further purified by recrystallization.
Reactivity and Synthetic Applications
The chemistry of 2,4,6-trimethylbenzonitrile is dominated by the reactivity of the nitrile group and its N-oxide derivative.
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form 2,4,6-trimethylbenzamide and, upon further reaction, 2,4,6-trimethylbenzoic acid. The steric hindrance from the ortho-methyl groups can make this hydrolysis slower than for unhindered benzonitriles.
-
Nitrile Oxide Formation: 2,4,6-Trimethylbenzonitrile can be converted to its corresponding N-oxide. This nitrile oxide is a valuable 1,3-dipole used in cycloaddition reactions, for example, reacting with p-benzoquinones to form dioxazole derivatives.[17][18] This reactivity opens pathways to complex heterocyclic structures.
-
Role in Medicinal Chemistry: The nitrile group is a key pharmacophore in modern drug design.[19][20] It can act as a bioisostere for other functional groups, participate in hydrogen bonding and other polar interactions within protein active sites, and block sites of metabolic degradation.[19] While direct applications of 2,4,6-trimethylbenzonitrile in approved drugs are not prominent, its structural motif is relevant. For instance, benzonitrile derivatives are central to the structure of aromatase inhibitors like Letrozole and Fadrozole, which are used in cancer therapy.[20][21] The sterically hindered nature of the mesityl group can be exploited to confer selectivity or alter the pharmacokinetic profile of a drug candidate.
Safety and Handling
2,4,6-Trimethylbenzonitrile is considered hazardous and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.
-
GHS Classification: According to aggregated GHS information, this compound is classified as:
-
Handling Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from heat, sparks, and open flames.[22]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[22]
Conclusion
2,4,6-Trimethylbenzonitrile is a synthetically accessible and versatile chemical intermediate. Its unique steric and electronic properties make it a valuable tool for organic chemists. Understanding its synthesis through robust methods like the Sandmeyer reaction, its characteristic spectroscopic signature, and its potential reactivity allows researchers to effectively utilize this compound in the construction of more complex molecular architectures, including those with potential applications in drug discovery and materials science.
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